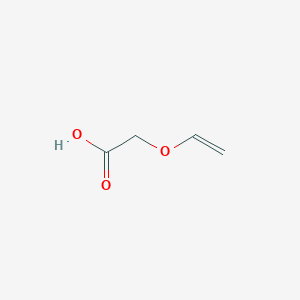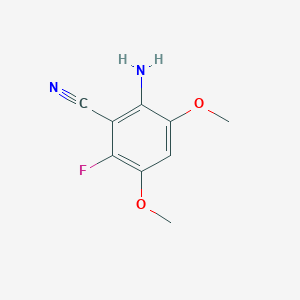
2-(Vinyloxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Vinyloxy)acetic acid is an organic compound characterized by the presence of a vinyl ether group attached to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Vinyloxy)acetic acid can be synthesized through several methods. One common approach involves the reaction of vinyl acetate with acetic acid under specific conditions. The reaction typically requires a catalyst, such as palladium, and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of ethylene and acetic acid as starting materials. The reaction is carried out in the presence of oxygen and a palladium catalyst, which promotes the formation of the vinyl ether group. The process includes steps for reaction, separation, and purification to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Vinyloxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The vinyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl ether group into an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the vinyl ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted vinyl ethers.
Applications De Recherche Scientifique
2-(Vinyloxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its potential in creating biodegradable materials for medical implants and devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds
Mécanisme D'action
The mechanism of action of 2-(Vinyloxy)acetic acid involves its ability to undergo polymerization and form cross-linked networks. The vinyl ether group can participate in radical polymerization reactions, leading to the formation of high-molecular-weight polymers. These polymers can interact with various molecular targets, including proteins and cell membranes, making them useful in biomedical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Vinyloxy)ethyl acetate: Similar in structure but contains an acetate group instead of an acetic acid moiety.
Vinyl acetate: Contains a vinyl group attached to an acetate group, commonly used in the production of polyvinyl acetate.
Uniqueness
2-(Vinyloxy)acetic acid is unique due to its combination of a vinyl ether group and an acetic acid moiety, which imparts distinct reactivity and properties. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in polymer chemistry and materials science.
Propriétés
Formule moléculaire |
C4H6O3 |
|---|---|
Poids moléculaire |
102.09 g/mol |
Nom IUPAC |
2-ethenoxyacetic acid |
InChI |
InChI=1S/C4H6O3/c1-2-7-3-4(5)6/h2H,1,3H2,(H,5,6) |
Clé InChI |
RPYQPOCMVAEGHP-UHFFFAOYSA-N |
SMILES canonique |
C=COCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,20-Dibromo-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene](/img/structure/B14789575.png)
![sodium;(7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14789578.png)

![N-(3-bromophenethyl)-2,4,6-trimethyl-N-((3-(methylsulfonyl)-[1,1-biphenyl]-4-yl)methyl)benzenesulfonamide](/img/structure/B14789582.png)
![tert-butyl N-[4-[2-aminopropanoyl(cyclopropyl)amino]cyclohexyl]carbamate](/img/structure/B14789585.png)
![Disodium;2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B14789589.png)
![Methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate](/img/structure/B14789593.png)
![8-Hydroxy-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B14789594.png)
![(2S)-2,9,9-trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14789599.png)
![2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B14789607.png)
![5,6-Dichlorobenzo[c]isoxazole](/img/structure/B14789611.png)

![Tert-butyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14789626.png)
